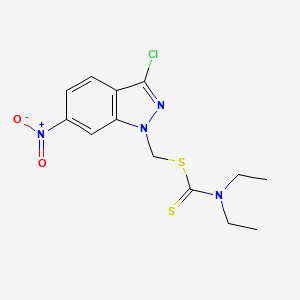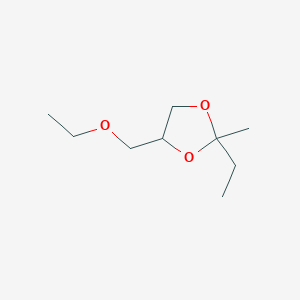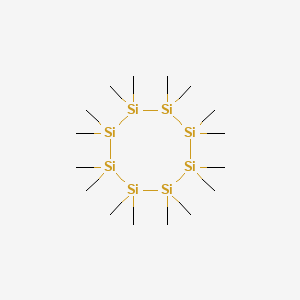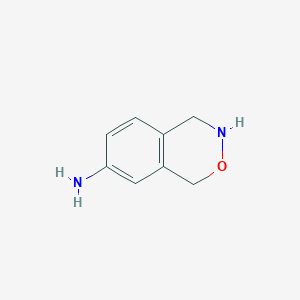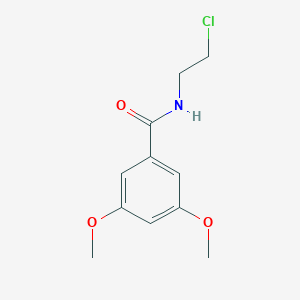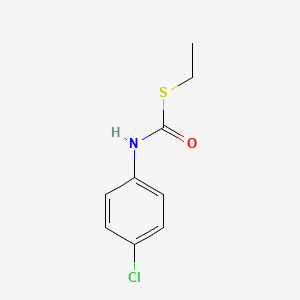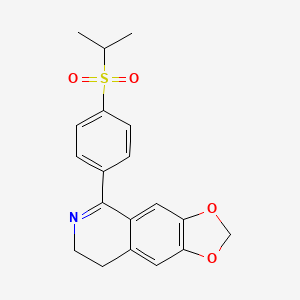
1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This specific compound is characterized by the presence of a dioxolo ring fused to an isoquinoline core, along with a dihydro substitution and an isopropylsulfonyl phenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- typically involves multi-step organic reactionsThe final step involves the addition of the isopropylsulfonyl phenyl group under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Applications De Recherche Scientifique
1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolo[4,5-g]isoquinolin-5-ol, 5,6,7,8-tetrahydro-6-methyl-: This compound shares a similar core structure but differs in its functional groups and substitutions.
Oxolinic acid: Another quinoline derivative with antibacterial properties.
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline: Similar in structure but with different substituents.
Uniqueness
1,3-DIOXOLO(4,5-g)ISOQUINOLINE, 7,8-DIHYDRO-5-(p-(ISOPROPYLSULFONYL)PHENYL)- is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
20884-94-0 |
|---|---|
Formule moléculaire |
C19H19NO4S |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
5-(4-propan-2-ylsulfonylphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C19H19NO4S/c1-12(2)25(21,22)15-5-3-13(4-6-15)19-16-10-18-17(23-11-24-18)9-14(16)7-8-20-19/h3-6,9-10,12H,7-8,11H2,1-2H3 |
Clé InChI |
RBEMBKHIHHDIPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NCCC3=CC4=C(C=C32)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)
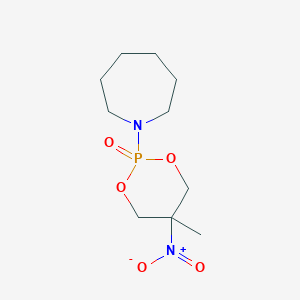
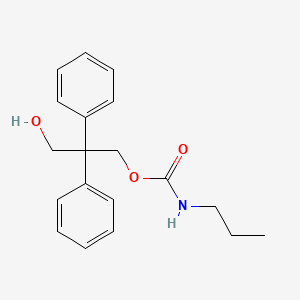
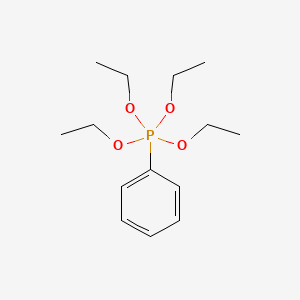
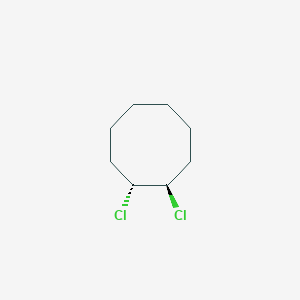
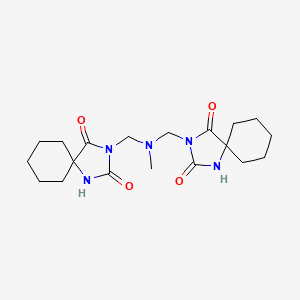
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
